2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one
Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . They could be used in the development of new drugs to treat various viral diseases.
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives, including “2-Chloro-1-(5-(hydroxymethyl)indolin-1-yl)ethan-1-one”, have shown promise in the treatment of cancer . They could be used in the development of new anticancer drugs.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV activity . They could be used in the development of drugs to treat HIV.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties . They could be used in the development of drugs to combat oxidative stress in the body.
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . They could be used in the development of new antimicrobial drugs.
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes . They could be used in the development of antidiabetic drugs.
Antimalarial Activity
Indole derivatives have demonstrated antimalarial activity . They could be used in the development of drugs to treat malaria.
properties
IUPAC Name |
2-chloro-1-[5-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-5-8(7-14)1-2-10(9)13/h1-2,5,14H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVZWGMTUONZDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)CO)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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